An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Iodo-2-(1-methylethenyl)benzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Iodo-2-(1-methylethenyl)benzene
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-iodo-2-(1-methylethenyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this substituted benzene derivative through advanced NMR spectroscopic techniques. In the absence of readily available experimental data, this guide leverages predictive methodologies, supported by established principles of NMR spectroscopy and data from analogous structures, to offer a robust interpretation of its spectral characteristics.
Introduction: The Role of NMR in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for the unambiguous determination of molecular structures.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a molecule such as 1-iodo-2-(1-methylethenyl)benzene, with its distinct aromatic and vinylic protons, as well as a variety of carbon environments, NMR spectroscopy is crucial for confirming its synthesis and purity.
The substituents on the benzene ring, an electron-withdrawing iodine atom and a π-donating isopropenyl group, create a unique electronic environment that significantly influences the chemical shifts of the aromatic protons and carbons.[2] Understanding these substituent effects is key to accurately assigning the NMR signals.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-iodo-2-(1-methylethenyl)benzene in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the vinylic protons, and the methyl protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Iodo-2-(1-methylethenyl)benzene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 7.85 - 7.95 | d | 1H |
| H-6 | 7.40 - 7.50 | d | 1H |
| H-4 | 7.30 - 7.40 | t | 1H |
| H-5 | 7.05 - 7.15 | t | 1H |
| H-1'a | 5.40 - 5.50 | s | 1H |
| H-1'b | 5.10 - 5.20 | s | 1H |
| H-2' (CH₃) | 2.05 - 2.15 | s | 3H |
Rationale for ¹H Chemical Shift Assignments:
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Aromatic Protons (H-3, H-4, H-5, H-6): The aromatic protons are expected to resonate in the region of 7.0-8.0 ppm. The iodine atom, being electronegative and possessing a significant anisotropic effect, will deshield the adjacent proton (H-3), causing it to appear at the lowest field (highest ppm value). The isopropenyl group will have a more complex effect, but generally, the ortho (H-6) and para (H-4) protons will be more shielded relative to an unsubstituted benzene, while the meta proton (H-5) will be less affected. The coupling patterns (doublets and triplets) arise from spin-spin coupling with neighboring protons.
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Vinylic Protons (H-1'a, H-1'b): The two geminal vinylic protons are diastereotopic and are expected to have slightly different chemical shifts, appearing as singlets (or very finely split doublets) in the range of 5.1-5.5 ppm. Their chemical shift is influenced by the conjugation with the aromatic ring.
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Methyl Protons (H-2'): The three protons of the methyl group are equivalent and will appear as a sharp singlet in the upfield region, typically around 2.1 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 1-iodo-2-(1-methylethenyl)benzene is predicted to display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Iodo-2-(1-methylethenyl)benzene
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-I) | 98 - 102 |
| C-2 (C-C=) | 145 - 149 |
| C-3 | 138 - 142 |
| C-4 | 128 - 132 |
| C-5 | 127 - 131 |
| C-6 | 126 - 130 |
| C-1' (=C<) | 142 - 146 |
| C-2' (=CH₂) | 115 - 119 |
| C-3' (CH₃) | 22 - 26 |
Rationale for ¹³C Chemical Shift Assignments:
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Aromatic Carbons (C-1 to C-6): The aromatic carbons typically resonate between 110 and 160 ppm.[1] The carbon directly attached to the iodine (C-1), known as the ipso-carbon, will be significantly shielded due to the "heavy atom effect" of iodine, causing it to appear at a relatively upfield chemical shift (around 100 ppm). The carbon bearing the isopropenyl group (C-2) will be deshielded and appear downfield. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the two substituents.
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Isopropenyl Carbons (C-1', C-2', C-3'): The quaternary vinylic carbon (C-1') will be deshielded due to its position in the double bond and its attachment to the aromatic ring. The terminal methylene carbon (C-2') will appear at a more shielded position typical for sp² hybridized carbons in a terminal alkene. The methyl carbon (C-3') will resonate at a characteristic upfield chemical shift for an sp³ hybridized carbon attached to an sp² carbon.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 1-iodo-2-(1-methylethenyl)benzene.
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Sample Preparation:
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Accurately weigh 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
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Cap the NMR tube and ensure the solution is homogeneous by gentle inversion.
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¹H NMR Acquisition:
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Place the NMR tube in the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.
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Acquire the Free Induction Decay (FID) and process the data using Fourier transformation, phasing, and baseline correction.
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¹³C NMR Acquisition:
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Use the same sample and maintain the lock and shim settings.
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Set the appropriate acquisition parameters for ¹³C NMR. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
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Employ broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.
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Acquire and process the FID to obtain the ¹³C NMR spectrum.
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Visualization of 2D NMR Correlations
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the assignments of ¹H and ¹³C signals.
COSY (¹H-¹H Correlation)
A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For 1-iodo-2-(1-methylethenyl)benzene, we would expect to see correlations between the adjacent aromatic protons.
Caption: Expected COSY correlations for aromatic protons.
HMBC (¹H-¹³C Long-Range Correlation)
An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and linking different parts of the molecule.
Caption: Key expected HMBC correlations for structural elucidation.
Conclusion
This in-depth technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for 1-iodo-2-(1-methylethenyl)benzene. By combining predictive methodologies with fundamental principles of NMR spectroscopy, we have established a detailed and reasoned assignment of all proton and carbon signals. The inclusion of a standard experimental protocol and visualizations of expected 2D NMR correlations further enhances the utility of this guide for researchers in the field. The information presented herein serves as a valuable resource for the identification, characterization, and quality control of this and structurally related compounds.
References
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Neal, J. T. (2018). NMR Spectroscopy of Benzene Derivatives. JoVE. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
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Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]
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Wishart, D. S., et al. (2023, December 29). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry. Retrieved from [Link]
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JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
